Métabolite de l’AM2201 N-(4-hydroxypentyl)

Vue d'ensemble

Description

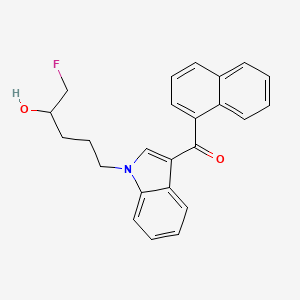

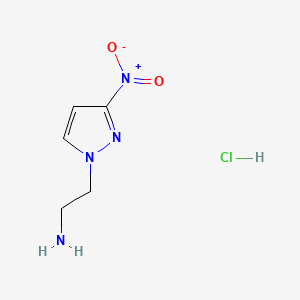

Métabolite N-(4-hydroxypentyl) de l’AM2201 : est un métabolite urinaire primaire de l’AM2201, un cannabinoïde synthétique puissant. Ce composé fait partie de la classe plus large des cannabinoïdes synthétiques, qui sont conçus pour imiter les effets des cannabinoïdes naturels présents dans le cannabis. La structure chimique du métabolite N-(4-hydroxypentyl) de l’AM2201 comprend une chaîne pentyle fluorée attachée à un noyau indole, ce qui en fait un composé unique et important dans les études médico-légales et toxicologiques .

Applications De Recherche Scientifique

Chemistry: AM2201 N-(4-hydroxypentyl) metabolite is used as a reference standard in analytical chemistry, particularly in the development of methods for detecting synthetic cannabinoids in biological samples. It is also employed in studies investigating the chemical properties and reactivity of synthetic cannabinoids .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of synthetic cannabinoids. It helps in understanding how these compounds are processed in the body and their potential effects on various biological systems .

Medicine: While the direct medical applications of AM2201 N-(4-hydroxypentyl) metabolite are limited, it plays a crucial role in forensic toxicology and clinical toxicology. It aids in the detection and quantification of synthetic cannabinoids in biological samples, contributing to the diagnosis and treatment of cannabinoid-related intoxications .

Industry: In the industrial sector, this compound is used in the development of new synthetic cannabinoids and related products. It serves as a benchmark for quality control and standardization in the production of synthetic cannabinoid products .

Mécanisme D'action

Le mécanisme d’action exact du métabolite N-(4-hydroxypentyl) de l’AM2201 n’est pas entièrement compris. Il est connu pour interagir avec les récepteurs cannabinoïdes (CB1 et CB2) dans l’organisme, de manière similaire à son composé parent, l’AM2201. L’interaction avec ces récepteurs entraîne divers effets physiologiques et psychologiques, notamment des modifications de l’humeur, de la perception et de la cognition .

Analyse Biochimique

Biochemical Properties

AM2201 N-(4-hydroxypentyl) metabolite is known to interact with cannabinoid receptors CB1 and CB2, with K i values of 1.0 and 2.6 nM respectively

Molecular Mechanism

It is known to bind to cannabinoid receptors CB1 and CB2 , which may result in changes in gene expression and cellular signaling

Temporal Effects in Laboratory Settings

It has been observed that AM2201 can produce dose-related hypothermia and catalepsy that peaked at 2 hours and lasted up to 8 hours .

Metabolic Pathways

AM2201 N-(4-hydroxypentyl) metabolite is an expected urinary metabolite of AM2201, suggesting it is part of the metabolic pathway of AM2201 . Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du métabolite N-(4-hydroxypentyl) de l’AM2201 implique généralement la fluoration d’une chaîne pentyle suivie de son attachement à un noyau indole. Les conditions de réaction nécessitent souvent l’utilisation de solvants tels que le dichlorométhane, le diméthylformamide, le diméthylsulfoxyde et l’éthanol. Le processus implique plusieurs étapes, y compris la formation de composés intermédiaires, qui sont ensuite soumis à de nouvelles réactions pour produire le produit final .

Méthodes de production industrielle : La production industrielle du métabolite N-(4-hydroxypentyl) de l’AM2201 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des systèmes automatisés et des mesures rigoureuses de contrôle de la qualité. L’utilisation de matériaux de référence certifiés et de procédures standardisées garantit la cohérence et la fiabilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : Le métabolite N-(4-hydroxypentyl) de l’AM2201 subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle de la chaîne pentyle peut être oxydé pour former des cétones ou des acides carboxyliques.

Réduction : Le composé peut subir des réactions de réduction, en particulier au niveau du noyau indole, conduisant à la formation de dérivés réduits.

Substitution : L’atome de fluor de la chaîne pentyle peut être substitué par d’autres groupes fonctionnels dans des conditions spécifiques

Réactifs et conditions courants :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Réactifs de substitution : Agents halogénants, nucléophiles

Principaux produits :

Applications de la recherche scientifique

Chimie : Le métabolite N-(4-hydroxypentyl) de l’AM2201 est utilisé comme étalon de référence en chimie analytique, notamment dans le développement de méthodes de détection des cannabinoïdes synthétiques dans les échantillons biologiques. Il est également utilisé dans des études portant sur les propriétés chimiques et la réactivité des cannabinoïdes synthétiques .

Biologie : En recherche biologique, ce composé est utilisé pour étudier le métabolisme et la pharmacocinétique des cannabinoïdes synthétiques. Il aide à comprendre comment ces composés sont traités dans l’organisme et leurs effets potentiels sur divers systèmes biologiques .

Médecine : Bien que les applications médicales directes du métabolite N-(4-hydroxypentyl) de l’AM2201 soient limitées, il joue un rôle crucial en toxicologie médico-légale et en toxicologie clinique. Il aide à la détection et à la quantification des cannabinoïdes synthétiques dans les échantillons biologiques, contribuant au diagnostic et au traitement des intoxications liées aux cannabinoïdes .

Industrie : Dans le secteur industriel, ce composé est utilisé dans le développement de nouveaux cannabinoïdes synthétiques et de produits connexes. Il sert de référence pour le contrôle de la qualité et la standardisation dans la production de produits à base de cannabinoïdes synthétiques .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Métabolite N-(4-hydroxypentyl) du JWH-018

- Métabolite N-(4-hydroxypentyl) de l’UR-144

- Métabolite N-(4-hydroxypentyl) de l’XLR-11

Comparaison : Le métabolite N-(4-hydroxypentyl) de l’AM2201 est unique en raison de sa chaîne pentyle fluorée, qui le distingue d’autres composés similaires. Cette différence structurelle peut influencer son affinité de liaison aux récepteurs cannabinoïdes et ses voies métaboliques. Comparé à d’autres métabolites de cannabinoïdes synthétiques, le métabolite N-(4-hydroxypentyl) de l’AM2201 peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un composé précieux pour la recherche et les applications médico-légales .

Propriétés

IUPAC Name |

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO2/c25-15-18(27)9-6-14-26-16-22(20-11-3-4-13-23(20)26)24(28)21-12-5-8-17-7-1-2-10-19(17)21/h1-5,7-8,10-13,16,18,27H,6,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFNNXALSQKDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017862 | |

| Record name | AM2201 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427521-34-3 | |

| Record name | AM2201 N-(4-Hydroxypentyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What analytical methods were used to identify and quantify AM2201 and its N-(4-hydroxypentyl) metabolite in the research?

A1: The researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze both the plant material and the urine sample. [] This technique allowed them to identify and quantify both AM2201 and its metabolite with high sensitivity and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-acetamido-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioate](/img/structure/B585732.png)

![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)

![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)